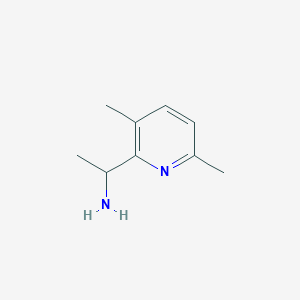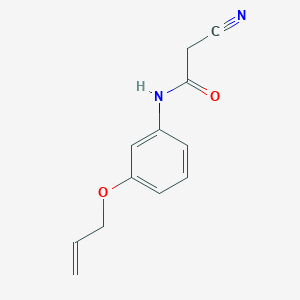
N-(3-(Allyloxy)phenyl)-2-cyanoacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-(Allyloxy)phenyl)-2-cyanoacetamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties This compound is characterized by the presence of an allyloxy group attached to a phenyl ring, which is further connected to a cyanoacetamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Allyloxy)phenyl)-2-cyanoacetamide typically involves the reaction of 3-(allyloxy)aniline with cyanoacetic acid or its derivatives. One common method includes the following steps:
Starting Materials: 3-(Allyloxy)aniline and cyanoacetic acid.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable catalyst, such as piperidine, under reflux conditions in an appropriate solvent like ethanol or methanol.
Procedure: The 3-(allyloxy)aniline is dissolved in the solvent, and cyanoacetic acid is added along with the catalyst. The mixture is heated under reflux for several hours until the reaction is complete.
Purification: The resulting product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems for precise control of reaction parameters.
化学反应分析
Types of Reactions
N-(3-(Allyloxy)phenyl)-2-cyanoacetamide can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Addition: The cyano group can participate in nucleophilic addition reactions, forming imines or amides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles like nitric acid for nitration, halogens for halogenation, and sulfuric acid for sulfonation.
Addition: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of nitro, halo, or sulfonyl derivatives.
Addition: Formation of imines or amides.
科学研究应用
N-(3-(Allyloxy)phenyl)-2-cyanoacetamide has been explored for various scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals due to its ability to interact with biological targets.
Materials Science: Utilized in the synthesis of novel polymers and materials with specific properties.
Organic Synthesis: Employed as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
作用机制
The mechanism of action of N-(3-(Allyloxy)phenyl)-2-cyanoacetamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
N-(3-(Allyloxy)phenyl)-4-methoxybenzamide: Similar structure with a methoxy group instead of a cyano group.
N-(3-(Allyloxy)phenyl)-2-aminobenzamide: Similar structure with an amino group instead of a cyano group.
N-(3-(Allyloxy)phenyl)-2-hydroxyacetamide: Similar structure with a hydroxy group instead of a cyano group.
Uniqueness
N-(3-(Allyloxy)phenyl)-2-cyanoacetamide is unique due to the presence of the cyanoacetamide moiety, which imparts distinct reactivity and potential applications. The combination of the allyloxy group and the cyanoacetamide group allows for versatile chemical modifications and interactions, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C12H12N2O2 |
|---|---|
分子量 |
216.24 g/mol |
IUPAC 名称 |
2-cyano-N-(3-prop-2-enoxyphenyl)acetamide |
InChI |
InChI=1S/C12H12N2O2/c1-2-8-16-11-5-3-4-10(9-11)14-12(15)6-7-13/h2-5,9H,1,6,8H2,(H,14,15) |
InChI 键 |
CVCPCYGRRMJFMM-UHFFFAOYSA-N |
规范 SMILES |
C=CCOC1=CC=CC(=C1)NC(=O)CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



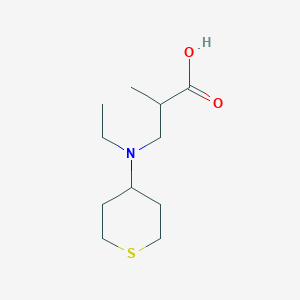
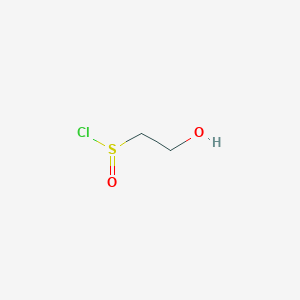
![4,6-dichloro-2,3-dimethyl-2H-pyrazolo[4,3-c]pyridine](/img/structure/B15231386.png)
![Propyl 2-(4-isopropylphenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B15231406.png)




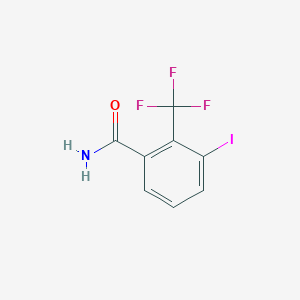

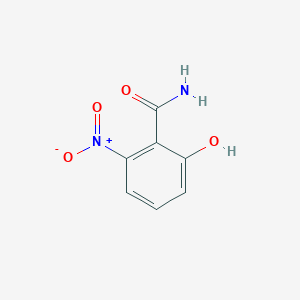
![tert-Butyl((1S,5R)-5-methyl-3-azabicyclo[3.2.0]heptan-1-yl)carbamate](/img/structure/B15231456.png)
